N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE
CAS No.: 5424-17-9
Cat. No.: VC1970550
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5424-17-9 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | N'-(1-phenylethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 |
| Standard InChI Key | PPLYZPAMMOECNS-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCCN |
| Canonical SMILES | CC(C1=CC=CC=C1)NCCN |
Introduction
Chemical Identity and Nomenclature
N-(1-phenylethyl)ethane-1,2-diamine is a diamine derivative with specific identifiers that facilitate its recognition in chemical databases and literature.
Basic Identifiers
The compound has several formal and alternative names that appear in scientific literature:
| Identifier Type | Information |
|---|---|
| Primary Name | N-(1-phenylethyl)ethane-1,2-diamine |
| IUPAC Name | N'-(1-phenylethyl)ethane-1,2-diamine |
| CAS Registry Numbers | 5424-17-9, 99516-99-1 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| PubChem CID | 224582 |
Alternative Names
The compound is also known by several synonyms in the chemical literature:
-
N-(alpha-Methylbenzyl)ethylenediamine
-
(2-aminoethyl)(1-phenylethyl)amine
This variety of nomenclature reflects the compound's presence across different research domains and chemical applications, highlighting its versatility in both academic and industrial contexts.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-(1-phenylethyl)ethane-1,2-diamine is essential for predicting its behavior in various applications and reaction conditions.
Physical Properties
The compound exhibits distinct physical characteristics that influence its handling and application potential:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 0.974 g/cm³ |
| Boiling Point | 263.6°C at 760 mmHg |
| Flash Point | 130.6°C |
| Refractive Index | 1.531 |
These properties indicate that N-(1-phenylethyl)ethane-1,2-diamine is a relatively stable compound with a high boiling point, suggesting potential applications in processes requiring thermal stability .
Structural Characteristics
The molecular structure of N-(1-phenylethyl)ethane-1,2-diamine features:
-
An ethane-1,2-diamine backbone
-
A phenylethyl substituent on one of the nitrogen atoms
-
A stereocenter at the carbon connecting the phenyl group
-
Two amine functional groups with different substitution patterns
This structural arrangement contributes to the compound's reactivity profile, particularly its potential for coordination with metal ions and participation in various organic transformations.
Chemical Identifiers and Structural Representations
For computational and database purposes, the compound is represented by several standardized identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 |
| InChIKey | PPLYZPAMMOECNS-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCCN |
| Canonical SMILES | CC(C1=CC=CC=C1)NCCN |
These representations facilitate the compound's identification across chemical databases and computational chemistry platforms .
Synthesis Methods
Multiple synthetic routes can be employed to prepare N-(1-phenylethyl)ethane-1,2-diamine, each with specific advantages depending on the required purity, scale, and available starting materials.
Conventional Synthetic Approaches
Traditional methods for synthesizing N-(1-phenylethyl)ethane-1,2-diamine typically involve:
-
Reductive amination reactions between ethylenediamine and acetophenone
-
Nucleophilic substitution reactions of protected ethylenediamine derivatives with suitable phenylethyl electrophiles
-
Selective monoalkylation of ethylenediamine with appropriate phenylethyl precursors
These methods generally require careful control of reaction conditions to avoid over-alkylation and formation of undesired side products.
Photocatalytic Synthesis
Recent advances in synthetic methodology have introduced photocatalytic approaches for preparing N-(1-phenylethyl)ethane-1,2-diamine and related compounds:
The visible-light-induced synthesis utilizes:
-
Iridium photocatalysts such as {Ir[dF(CF3)ppy]2bpy}PF6
-
Starting imines prepared according to literature procedures
-
Solvents like DMA (dimethylacetamide)
This synthetic procedure typically follows this general protocol:
-
Combination of starting imine (0.2 mmol), amine substrate (0.6 mmol), and photocatalyst (0.002 mmol, 1.0 mol%)
-
Addition of solvent and degassing via freeze-pump-thaw method
-
Irradiation with blue LEDs for 2 hours at room temperature
-
Quenching, extraction, and purification by silica gel column chromatography
This photocatalytic approach offers advantages in terms of mild reaction conditions, functional group tolerance, and potential for scalability.
Applications and Significance
N-(1-phenylethyl)ethane-1,2-diamine has diverse applications across several chemical and biological domains.
Pharmaceutical Applications
The compound shows potential in pharmaceutical applications due to its unique structure and properties:
-
As a building block in the synthesis of bioactive compounds
-
Potential modulation of fatty acid amide hydrolase (FAAH) activity when incorporated into more complex structures
-
Structural similarity to compounds with demonstrated biological activities
In particular, the ethylenediamine backbone is found in compounds that exhibit various pharmacological effects, including:
Chemical Applications
In synthetic chemistry, N-(1-phenylethyl)ethane-1,2-diamine serves several important functions:
-
As a ligand in coordination chemistry
-
As an intermediate in the synthesis of more complex nitrogen-containing compounds
-
As a bifunctional nucleophile in various organic transformations
-
As a precursor for the preparation of imidazoline derivatives
The compound's dual amine functionalities make it particularly versatile for sequential derivatization strategies in complex molecule synthesis.
Research Interest
The research significance of N-(1-phenylethyl)ethane-1,2-diamine extends to:
-
Studies of chiral induction in asymmetric synthesis
-
Development of novel synthetic methodologies
-
Investigation of structure-activity relationships in biological systems
-
Exploration of metal-ligand interactions for catalysis applications
These diverse areas of interest highlight the compound's multifaceted utility in both applied and fundamental research contexts.
Comparison with Related Compounds
Understanding N-(1-phenylethyl)ethane-1,2-diamine in the context of related compounds provides valuable insights into structure-property relationships.
Structural Analogs
Several structural analogs of N-(1-phenylethyl)ethane-1,2-diamine have been described in the literature:
| Compound | Molecular Formula | Molecular Weight | Distinguishing Features |
|---|---|---|---|
| N'-(1-phenylethyl)ethane-1,2-diamine | C₁₀H₁₆N₂ | 164.25 g/mol | Single phenylethyl substituent |
| N,N'-bis(1-phenylethyl)ethane-1,2-diamine | C₁₈H₂₄N₂ | 268.40 g/mol | Two phenylethyl substituents |
| N'-phenylethane-1,2-diamine | C₈H₁₂N₂ | 136.19 g/mol | Single phenyl substituent without methyl group |
| N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine | C₁₂H₂₀N₂ | 192.30 g/mol | Additional methyl and extended propyl chain |
This structural diversity enables fine-tuning of properties for specific applications, with each analog offering distinct reactivity profiles and physicochemical characteristics .
Functional Properties Comparison
The functional properties of these compounds vary based on their structural features:
| Compound | Solubility Profile | Basicity | Coordination Ability |
|---|---|---|---|
| N-(1-phenylethyl)ethane-1,2-diamine | Moderate solubility in organic solvents | Primary and secondary amine functionalities | Moderate chelating ability |
| N,N'-bis(1-phenylethyl)ethane-1,2-diamine | Enhanced lipophilicity | Two secondary amine functionalities | Enhanced steric hindrance for coordination |
| N,N-dibenzyl-1-phenyl-ethane-1,2-diamine | High lipophilicity | Highly substituted nitrogen centers | Significant steric effects |
These differences in functional properties make each compound suitable for specific applications, from catalyst development to pharmaceutical research .
Current Research and Future Directions
The ongoing research involving N-(1-phenylethyl)ethane-1,2-diamine points to several promising directions for future investigation.
Emerging Synthetic Applications
Recent developments in synthetic methodology highlight potential new applications:
-
Photocatalytic functionalization for selective derivatization
-
Green chemistry approaches for more sustainable synthesis
-
Continuous flow chemistry for scaled production
The continued refinement of these methodologies may expand the accessibility and utility of N-(1-phenylethyl)ethane-1,2-diamine in organic synthesis.
Biological Activity Exploration
Investigation of biological activities remains an area of active interest:
-
Structure-activity relationship studies in the context of FAAH inhibition
-
Exploration of potential applications in treating inflammatory conditions
-
Investigation of neuroprotective properties
These biological investigations may uncover new therapeutic applications for compounds containing the N-(1-phenylethyl)ethane-1,2-diamine scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume